![molecular formula C17H20O B14129481 3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B14129481.png)
3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C17H20O It is a derivative of biphenyl, featuring a tert-butyl group at the 3-position and a methyl group at the 2’-position, with a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group is introduced at the 2’-position using a methylating agent like methyl iodide in the presence of a base.
Hydroxylation: The hydroxyl group is introduced at the 4-position through a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of 3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation, methylation, and hydroxylation reactions.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon derivative.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of halogenated or other functionalized derivatives.
Scientific Research Applications
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block in drug development.
Industry: Used as an additive in polymers, coatings, and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetramethyl-4,4’-biphenyldiol: Similar structure but with additional methyl groups.
2,2’,6,6’-Tetramethyl-4,4’-biphenyldiol: Similar structure with different positioning of methyl groups.
4,4’-Di-tert-butyl-2,2’-biphenyldiol: Similar structure with additional tert-butyl groups.
Uniqueness
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methyl groups, along with the hydroxyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H20O |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-tert-butyl-4-(2-methylphenyl)phenol |
InChI |
InChI=1S/C17H20O/c1-12-7-5-6-8-14(12)13-9-10-16(18)15(11-13)17(2,3)4/h5-11,18H,1-4H3 |
InChI Key |
MIGHBKRXISUNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14129400.png)
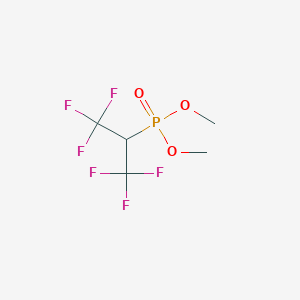
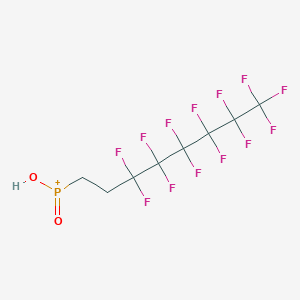
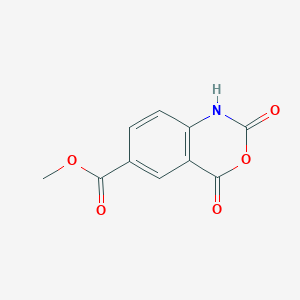
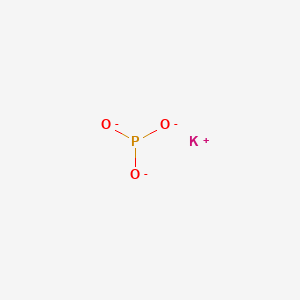
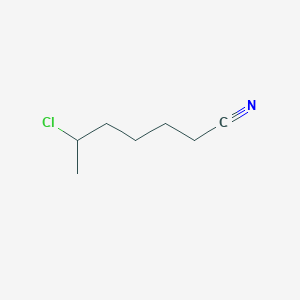

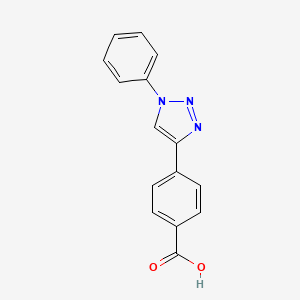
![6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B14129448.png)
![2-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenylpyrimidine](/img/structure/B14129454.png)
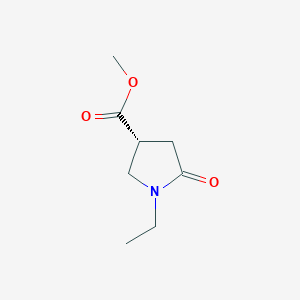
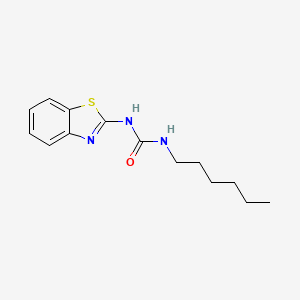
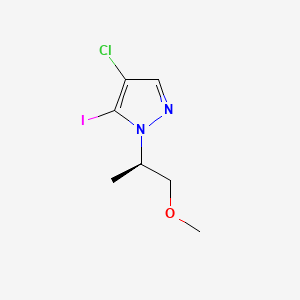
![N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14129497.png)
